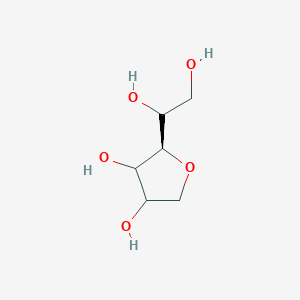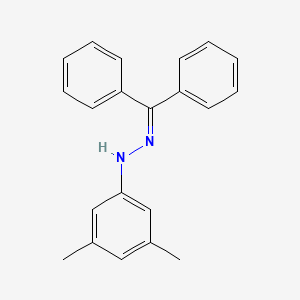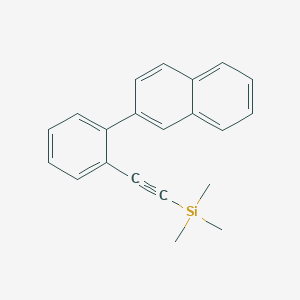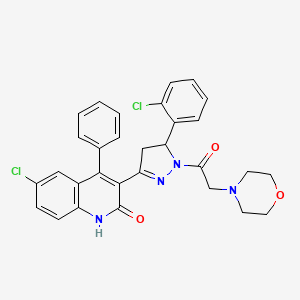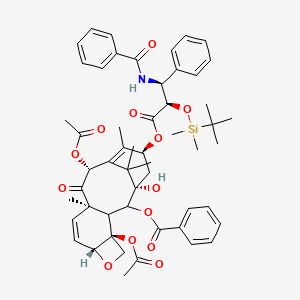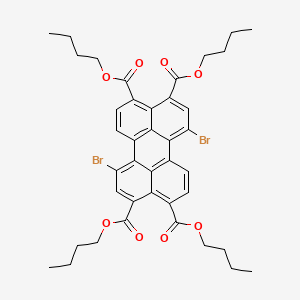
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is a perylene derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various functional materials. It is characterized by the presence of bromine atoms at the 1 and 7 positions and tetrabutyl ester groups at the 3, 4, 9, and 10 positions of the perylene core.
Vorbereitungsmethoden
The synthesis of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate typically starts from commercially available perylene-3,4,9,10-tetracarboxylic bisanhydride . The synthetic route involves the bromination of the perylene core to introduce bromine atoms at the 1 and 7 positions. This is followed by esterification reactions to attach the tetrabutyl ester groups at the 3, 4, 9, and 10 positions. The reaction conditions are optimized to ensure regioisomeric purity and high yield .
Analyse Chemischer Reaktionen
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 1 and 7 positions can be substituted with other functional groups using reagents such as phenoxy groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Ester Hydrolysis: The tetrabutyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes due to its excellent photophysical properties.
Photovoltaics: The compound is employed in the fabrication of organic solar cells, where it acts as a light-harvesting material.
Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and diagnostics.
Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogen evolution reactions.
Wirkmechanismus
The mechanism of action of Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate is primarily based on its ability to participate in electron transfer processes. The bromine atoms and ester groups influence the electronic distribution within the molecule, making it an effective electron donor or acceptor in redox reactions. This property is exploited in applications such as organic electronics and photovoltaics, where efficient charge transfer is crucial .
Vergleich Mit ähnlichen Verbindungen
Tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate can be compared with other perylene derivatives, such as:
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester: This compound has chlorine atoms instead of bromine, which affects its electronic properties and reactivity.
Perylene-3,4,9,10-tetracarboxylic bisanhydride: The precursor to many perylene derivatives, it lacks the ester and bromine functionalities, making it less versatile in certain applications.
The unique combination of bromine atoms and tetrabutyl ester groups in this compound provides it with distinct electronic properties and reactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C40H42Br2O8 |
|---|---|
Molekulargewicht |
810.6 g/mol |
IUPAC-Name |
tetrabutyl 1,7-dibromoperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C40H42Br2O8/c1-5-9-17-47-37(43)25-15-13-23-34-30(42)22-28(40(46)50-20-12-8-4)32-26(38(44)48-18-10-6-2)16-14-24(36(32)34)33-29(41)21-27(31(25)35(23)33)39(45)49-19-11-7-3/h13-16,21-22H,5-12,17-20H2,1-4H3 |
InChI-Schlüssel |
YTKMOUKGXQQHFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C2C(=CC(=C3C2=C(C=C1)C4=C(C=C(C5=C(C=CC3=C45)C(=O)OCCCC)C(=O)OCCCC)Br)Br)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
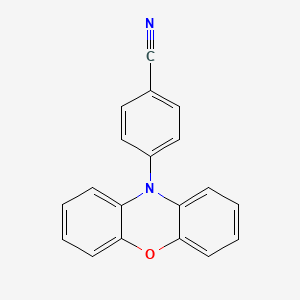
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
